molecular formula C7H10F2O4 B8047577 Dimethyl 2,2-difluoropentanedioate

Dimethyl 2,2-difluoropentanedioate

Cat. No.: B8047577
M. Wt: 196.15 g/mol
InChI Key: GQENSSVGCIFDPL-UHFFFAOYSA-N
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Description

Dimethyl 2,2-difluoropentanedioate is a fluorinated derivative of dimethyl pentanedioate (dimethyl glutarate). Its structure includes two fluorine atoms at the second carbon position of the pentanedioate backbone, which may influence its chemical reactivity, stability, and biological activity.

Properties

IUPAC Name

dimethyl 2,2-difluoropentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4/c1-12-5(10)3-4-7(8,9)6(11)13-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQENSSVGCIFDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Dimethyl 2,2-difluoropentanedioate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in various fields:

  • Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

  • Biology: Employed in the study of enzyme inhibitors and biological probes.

  • Medicine: Utilized in the development of fluorinated drugs with improved pharmacokinetic properties.

  • Industry: Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which Dimethyl 2,2-difluoropentanedioate exerts its effects depends on its specific application. In pharmaceuticals, for example, it may act as a precursor to active drug molecules that interact with biological targets. The fluorine atoms can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic agents.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Fluorinated compounds often target specific enzymes, modulating their activity to achieve therapeutic effects.

  • Signal Transduction: Some derivatives may interfere with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

However, insights from structurally or functionally related compounds, such as dimethyl fumarate (DMF) and diamino derivatives, can be cautiously referenced to highlight general trends in fluorinated or ester-based compounds.

Comparison with Dimethyl Fumarate (DMF)

Dimethyl fumarate (DMF), a methyl ester of fumaric acid, is widely used in treating multiple sclerosis (MS). Key distinctions and similarities include:

Property Dimethyl Fumarate (DMF) Hypothesized Profile of Dimethyl 2,2-Difluoropentanedioate
Structure Unsaturated (trans double bond) dicarboxylate ester Saturated pentanedioate ester with 2,2-difluoro substitution
Mechanism of Action Activates Nrf2 pathway, promotes Th2 immune response Unknown; fluorine may alter electronic or steric interactions
Clinical Efficacy Reduces annual relapse rate (ARR) by ~50% in MS patients No available data
Safety Profile Linked to flushing, gastrointestinal effects Toxicity unstudied; fluorinated analogs may pose unique risks
Regulatory Status FDA-approved for MS Not reported in clinical use

Key Findings from :

  • DMF demonstrated superior control of MS disease activity (79.9% NEDA status) compared to interferon beta-1a (51.1%) .
Comparison with Diamino Derivatives

describes (2S)-2,5-diaminopentanamide dihydrochloride, a diamino compound with distinct functional groups.

Property (2S)-2,5-Diaminopentanamide Dihydrochloride This compound
Functional Groups Amide, amine, hydrochloride salts Ester, fluorine substituents
Hazards Uninvestigated toxicology; precautionary measures for dust/fume exposure Likely requires handling precautions for fluorinated compounds
Applications Not specified (possibly intermediate in peptide synthesis) Potential use in agrochemicals or pharmaceuticals

Biological Activity

Dimethyl 2,2-difluoropentanedioate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by two fluorine atoms attached to the second carbon of a pentanedioic acid backbone. Its molecular formula is C7H10F2O4C_7H_{10}F_2O_4. The compound's structure contributes to its unique properties, including stability and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Candida albicans and Aspergillus fumigatus at concentrations ranging from 21.87 to 43.75 µg/ml .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a novel compound derived from this structure was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results showed that the compound exhibited a strong growth inhibitory effect with GI50 values of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells . This suggests potential applications in cancer therapy, particularly in targeting specific kinases involved in tumor progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : The presence of fluorine atoms enhances the lipophilicity of the compound, potentially disrupting cellular membranes of microbes and cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinically relevant strains. The findings indicated a broad-spectrum activity, particularly against resistant strains of Candida species . This study emphasizes the need for further exploration into its potential as an antifungal agent.

Cancer Cell Line Evaluation

Another pivotal study focused on the cytotoxic effects on various cancer cell lines. The researchers utilized in vitro assays to determine the effectiveness of this compound derivatives against breast and cervical cancer cells. The results highlighted a significant reduction in cell viability, suggesting its potential role as a chemotherapeutic agent .

Data Summary Table

Activity Tested Strains/Cell Lines MIC/GI50 Values Source
AntimicrobialCandida albicans21.87 - 43.75 µg/ml
Aspergillus fumigatus
CytotoxicityMCF-7 (breast cancer)3.18 µM
HeLa (cervical cancer)8.12 µM

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